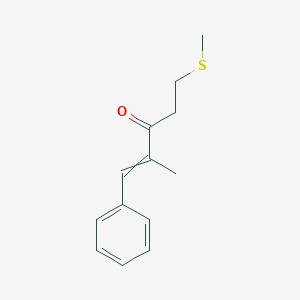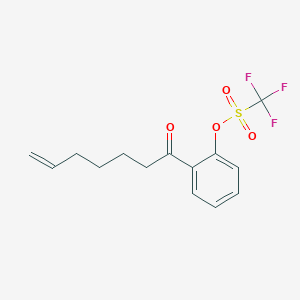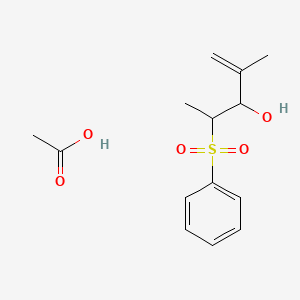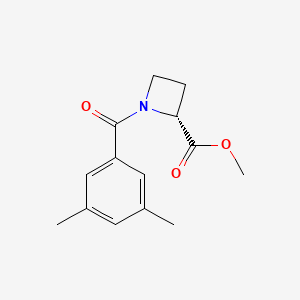![molecular formula C9H7Cl2N3S B12595865 4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 642462-47-3](/img/structure/B12595865.png)
4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer improved reaction efficiency, higher yields, and better control over reaction conditions compared to traditional batch reactors .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other triazole derivatives.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Potential therapeutic agent for treating bacterial and fungal infections.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound inhibits the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition leads to the antimicrobial and antifungal effects observed in biological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- 2-(2,4-Dichlorophenyl)-3-cyano-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine
- N-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research .
Propriétés
Numéro CAS |
642462-47-3 |
|---|---|
Formule moléculaire |
C9H7Cl2N3S |
Poids moléculaire |
260.14 g/mol |
Nom IUPAC |
4-[(2,4-dichlorophenyl)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H7Cl2N3S/c10-7-2-1-6(8(11)3-7)4-14-5-12-13-9(14)15/h1-3,5H,4H2,(H,13,15) |
Clé InChI |
XUDOBHXOLDJJAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)CN2C=NNC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[Dimethyl(phenyl)silyl]ethene-1,2-diyl}bis(trimethylsilane)](/img/structure/B12595793.png)

![3,3'-(Dodecane-1,12-diyl)bis[5-(trifluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12595803.png)

![N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(1,2,4-triazin-3-yl)ethane-1,2-diamine](/img/structure/B12595837.png)


![(6S,7R,8S,12S,13R,14S,15S)-7,13-Bis{[tert-butyl(dimethyl)silyl]oxy}-3,3,17,17-tetraethyl-15-[(2S)-hexa-3,5-dien-2-yl]-6,8,10,12,14-pentamethyl-4,16-dioxa-3,17-disilanonadec-9-ene](/img/structure/B12595856.png)
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B12595859.png)
![[2-(Acetamidomethoxy)phenyl]boronic acid](/img/structure/B12595861.png)

![Methyl 4-[4-(2-hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B12595870.png)
![3-[2-(Nitromethylidene)imidazolidin-1-yl]propan-1-ol](/img/structure/B12595874.png)
